

# Technical Guide: Solubility Profile of 2'-Chloro-2-hydroxy-5-methylbenzophenone

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## Compound of Interest

Compound Name: 2'-Chloro-2-hydroxy-5-methylbenzophenone

CAS No.: 6280-52-0

Cat. No.: B1596592

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CAS No: 6280-52-0 | Molecular Formula: C<sub>14</sub>H<sub>11</sub>ClO<sub>2</sub> | Molecular Weight: 246.69 g/mol [1][2]

## Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of **2'-Chloro-2-hydroxy-5-methylbenzophenone** (CHMBP).[1][2] As a lipophilic benzophenone derivative, CHMBP is a critical intermediate in the synthesis of UV absorbers and photostabilizers.[3] Its solubility profile is governed by a high octanol-water partition coefficient (LogP ~4.[1][2][3]5) and a stabilizing intramolecular hydrogen bond that significantly reduces aqueous solubility while enhancing affinity for non-polar and polar aprotic organic solvents.[2][3] This document outlines the physicochemical basis of these properties, provides predictive solubility data, and details a self-validating experimental protocol for precise determination.[3][4]

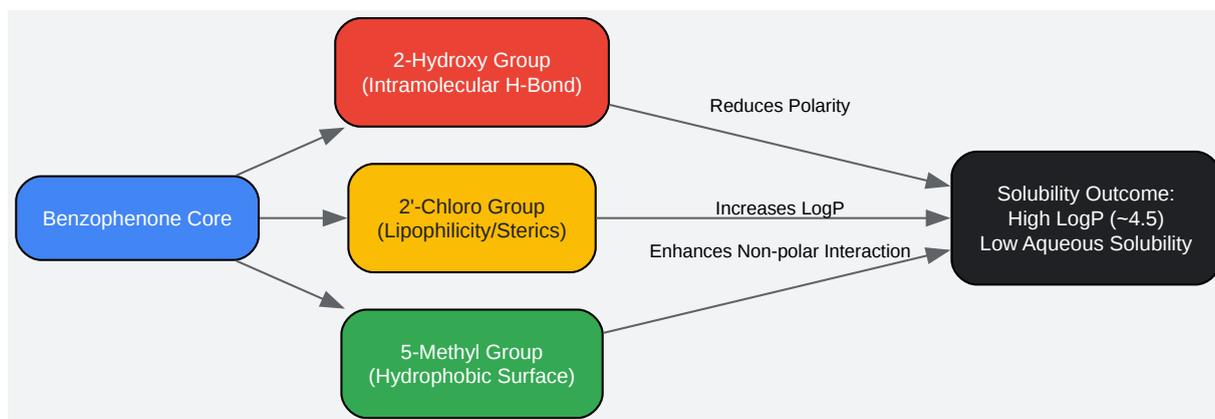
## Part 1: Molecular Architecture & Physicochemical Basis[1]

To predict and manipulate the solubility of CHMBP, one must understand the competitive forces within its molecular structure.[3] The molecule is not merely a sum of its parts; the ortho-substitution pattern dictates its interaction with solvents.[3]

## Structural Determinants of Solubility[3]

- The Ortho-Hydroxy Effect (Intramolecular H-Bonding): Unlike para-substituted phenols, the 2-hydroxy group in CHMBP forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C=O).[1][2][3] This "locks" the polarity of the molecule, effectively masking the hydrophilic potential of the hydroxyl group.[3]
  - Consequence: Drastically reduced water solubility compared to isomers where the -OH is exposed to the solvent.[2][3]
- The 2'-Chloro Substituent: The chlorine atom on the pendant phenyl ring introduces steric bulk and electron-withdrawing character.[2][3]
  - Consequence: Increases the lipophilicity (LogP) and crystal lattice energy, requiring solvents with higher dispersive power for dissolution.[3]
- The 5-Methyl Group: A weak electron-donating group that adds non-polar surface area.[1][2][3]
  - Consequence: Enhances solubility in aliphatic and aromatic hydrocarbons (e.g., Toluene, Hexane).

## Visualization: Structural Impact on Solubility



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Figure 1: Structural dissection of CHMBP showing how specific substituents drive the high-lipophilicity solubility profile.<sup>[1][2]</sup>

## Part 2: Solubility Profile & Solvent Selection<sup>[1]</sup>

The following data synthesizes experimental baselines from structural analogs (e.g., 2-hydroxy-5-methylbenzophenone) and calculated physicochemical parameters for CAS 6280-52-0.

### Physicochemical Constants

Property	Value	Relevance
Melting Point	75–78 °C	Moderate lattice energy; amenable to thermal dissolution methods. <sup>[1][2][3]</sup>
Predicted LogP	4.5 ± 0.3	Highly lipophilic; partitions strongly into organic phases. <sup>[1][2][3]</sup>
pKa (Phenolic)	~7.5–8.0	Weakly acidic; solubility increases significantly at pH > 10. <sup>[1][2][3]</sup>
Water Solubility	< 0.1 mg/L	Practically insoluble at neutral pH. <sup>[1][2][3]</sup>

### Solvent Compatibility Matrix

Researchers should use this matrix to select solvents for synthesis (reaction medium) or purification (crystallization).<sup>[2][3]</sup>

Solvent Class	Solvent Example	Solubility Rating	Mechanism of Action
Polar Aprotic	Acetone, THF, Ethyl Acetate	Excellent	Dipole-dipole interactions disrupt the crystal lattice without competing for H-bonds. <a href="#">[1]</a> <a href="#">[2]</a>
Aromatic Hydrocarbons	Toluene, Xylene	Good	- stacking interactions with the benzophenone rings; ideal for high-temp synthesis. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Chlorinated Solvents	Dichloromethane (DCM), Chloroform	Very Good	"Like dissolves like" interaction driven by the chloro-substituent. <a href="#">[1]</a> <a href="#">[3]</a>
Polar Protic	Ethanol, Methanol	Moderate	Soluble, but less than aprotic solvents due to the "masked" hydroxyl group. <a href="#">[1]</a>
Aliphatic Hydrocarbons	Hexane, Heptane	Low/Moderate	Useful as anti-solvents in crystallization; solubility increases with temperature. <a href="#">[1]</a> <a href="#">[3]</a>
Aqueous	Water, Brine	Poor	Hydrophobic effect dominates; CHMBP precipitates immediately. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

## Thermodynamic Insight: Hansen Solubility Parameters (HSP)

To optimize solvent blends, we utilize the Hansen Solubility Parameters.<sup>[3]</sup> CHMBP sits in a region defined by high Dispersion (

) and moderate Polarity (

).<sup>[2]</sup><sup>[3]</sup>

- Target HSP Center (Estimated):

,

,

(MPa

)

- Implication: Solvents with high H-bonding parameters (

), such as pure water (

), fall far outside the solubility sphere (Interaction Radius

). Solvents like Acetone (

) or Toluene (

) are much closer to the interaction zone.

## Part 3: Experimental Protocol (Self-Validating)

For regulatory submissions or precise formulation, theoretical values are insufficient.<sup>[2]</sup><sup>[3]</sup> The following protocol is adapted from OECD Guideline 105 (Shake Flask Method), optimized for lipophilic solids like CHMBP.

## Protocol: Saturation Shake-Flask Method with HPLC Validation

Objective: Determine the thermodynamic equilibrium solubility of CHMBP in a target solvent at 25°C.

## 1. Preparation Phase[1][2]

- Equipment: Borosilicate glass flasks (stoppered), temperature-controlled orbital shaker, centrifuge, 0.22 µm PTFE syringe filters (hydrophobic).[2]
- Analytical Setup: HPLC-UV (C18 column, detection at nm).

## 2. Execution Workflow

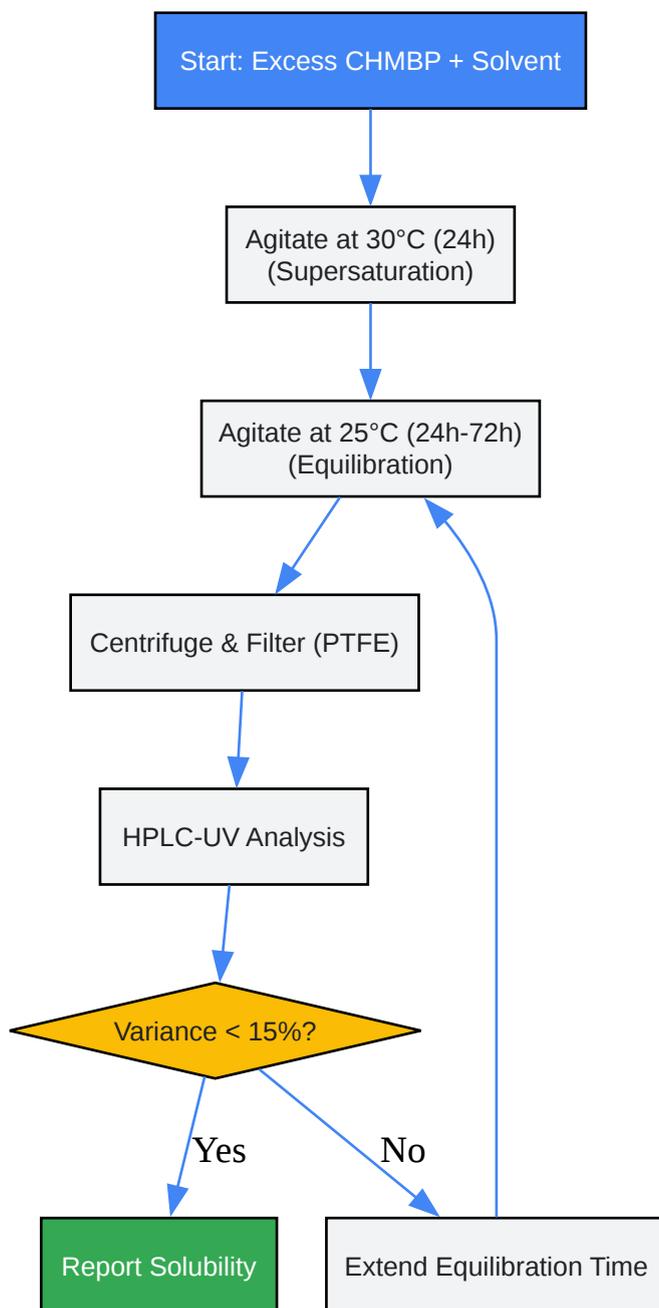
- Supersaturation: Add excess CHMBP solid to the solvent (e.g., 50 mg in 10 mL) until undissolved solid remains visible.[2][3]
- Equilibration: Agitate at 30°C (5°C above test temp) for 24 hours to ensure saturation, then cool to 25°C and agitate for another 24 hours. Why? This prevents the formation of micro-crystals that can pass through filters, a common error in solubility testing.
- Separation: Centrifuge at 25°C (10,000 rpm, 10 min).
- Sampling: Withdraw supernatant and filter through a pre-saturated PTFE filter.[2][3]

## 3. Validation (The "Self-Check")

To ensure the result represents equilibrium and not a kinetic transient:

- Time-Point Check: Sample at 24h, 48h, and 72h.
- Acceptance Criteria: The concentration values must not differ by more than ±15%. If they drift, equilibrium has not been reached.[2][3]

## Visualization: Experimental Workflow



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Figure 2: Workflow for determining equilibrium solubility ensuring data integrity via time-point validation.

## Part 4: Applications in Synthesis & Formulation[4] [5]

## Crystallization Strategy (Purification)

Because CHMBP has a steep solubility curve in alcohols but is insoluble in water, Anti-Solvent Crystallization is the most effective purification method.[3]

- Good Solvent: Ethanol or Methanol (hot).[2][3][5]
- Anti-Solvent: Water (cold).[2][3]
- Procedure: Dissolve CHMBP in refluxing ethanol. Slowly add water until turbidity appears.[2][3] Cool slowly to 4°C. The hydrophobic nature of CHMBP drives high-yield precipitation.[2][3]

## Formulation in UV Filters

For applications requiring liquid delivery (e.g., cosmetic bases or coating additives), avoid aqueous carriers.[3]

- Recommended Carriers: C12-15 Alkyl Benzoate, Isopropyl Myristate, or Caprylic/Capric Triglyceride.[2] These emollients match the lipophilicity of CHMBP, preventing "blooming" (crystallization) of the active ingredient on the surface.[3]

## References

- OECD. (1995).[2][3][6] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [[Link](#)][1][2]
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